2-苄氨基噻唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

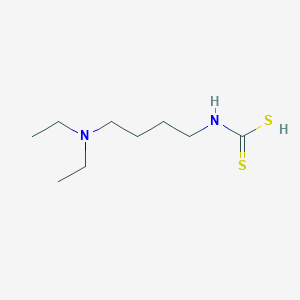

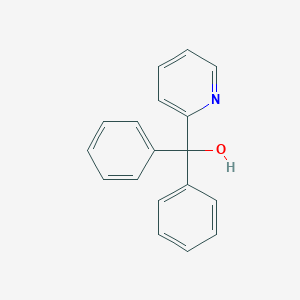

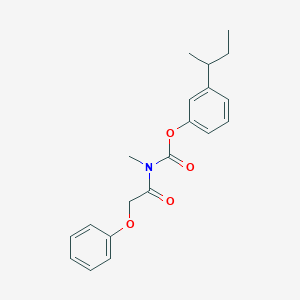

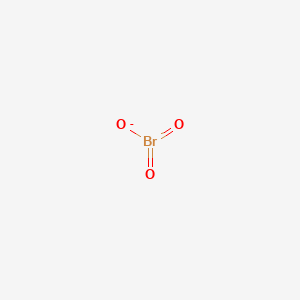

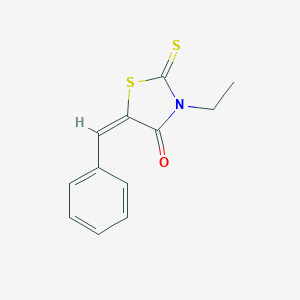

2-Benzylamino-thiazol-4-one is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. The benzylamino group attached to the thiazole ring suggests that the compound could exhibit interesting chemical and biological properties, which may include potential pharmacological activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the double C-S bond formation via C-H bond functionalization, as demonstrated in the synthesis of 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur under metal-free conditions . Another method includes a one-pot, three-component microwave-assisted synthesis using 2-aminobenzothiazole derivatives, which highlights the operational simplicity and environmentally benign conditions . Additionally, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, followed by characterization with various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using FTIR, NMR, and X-ray diffraction methods, complemented by density functional theory (DFT) calculations . Similarly, the benzo[d]thiazole derivative 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by spectroscopic methods and DFT calculations, which showed good consistency with experimental data .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, contributing to their versatility in synthetic chemistry. For example, the one-pot synthesis of 2-amino- and 2-(arylamino)-substituted thiazoles involves the treatment of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas . The synthesis of 2-cyano-3-benzylaminoacrylates containing a thiazole moiety demonstrates the potential for these compounds to act as herbicidal inhibitors . Additionally, the synthesis of 2-(substituted benzylideneamino)-4-(4'-hydroxyphenyl) thiazoles and their O-glucosides indicates the possibility of introducing sugar moieties into the thiazole structure for biological activity enhancement .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and molecular structure. The presence of various functional groups, such as the benzylamino group, can influence the compound's solubility, stability, and reactivity. The herbicidal activities of 2-cyano-3-benzylaminoacrylates containing a thiazole ring suggest that these compounds have specific interactions with biological targets . The antimosquito properties of benzo[d]thiazole analogues against Anopheles arabiensis also indicate the potential for these compounds to be developed as insecticidal agents .

科学研究应用

抗氧化剂和抗炎剂开发

2-苄氨基噻唑-4-酮衍生物的一个重要的应用领域是新型抗氧化剂和抗炎剂的开发。研究表明,苯并稠合的噻唑类似物可作为合成治疗剂的很有希望的模板,用于对抗氧化应激和炎症。这些化合物已被合成并评估了其在体外功效,展示了对活性物质(如 H2O2、DPPH、SO 和 NO)的潜在抗氧化活性。此外,与标准参考相比,某些衍生物表现出独特的抗炎活性,突出了 2-苄氨基噻唑-4-酮衍生物在药物化学应用中的结构多功能性 (Raut 等人,2020)。

生物活性杂环支架

2-苄氨基噻唑-4-酮属于更广泛的噻唑烷-4-酮和苯并噻唑家族,以其广泛的生物活性而闻名。这些杂环支架在药物化学中至关重要,是多种生物活性分子的骨架。它们的衍生物表现出各种药理特性,包括但不限于抗癌、抗菌、抗糖尿病和抗病毒活性。不同取代基对这些分子的生物活性的影响一直是研究的重点,有助于优化噻唑烷-4-酮衍生物作为高效药物 (Mech、Kurowska 和 Trotsko,2021)。

光电材料

2-苄氨基噻唑-4-酮衍生物的另一个引人入胜的应用领域是有机光电领域。这些化合物因其电致发光特性而被纳入材料中,有助于开发有机发光二极管 (OLED)、光伏电池和其他电子设备。例如,苯并噻唑基材料的开壳双自由基性质已被研究其在创造新型光电材料中的潜力,指出了这些化合物的未来研究方向 (Tam & Wu,2015)。

治疗潜力和药理活性

2-苄氨基噻唑-4-酮衍生物的治疗潜力涵盖了广泛的药理活性。这包括它们在抗癌治疗中的应用,其中苯并噻唑衍生物已显示出显着的希望。这些化合物的结构简单和合成容易使它们成为开发新型化疗剂的有吸引力的候选者。该研究强调了苯并噻唑核在药物发现中的重要性,目前正在研究几种衍生物的抗癌特性及其作为各种疾病治疗的潜力 (Kamal、Hussaini 和 Malik,2015)。

安全和危害

属性

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylamino-thiazol-4-one | |

CAS RN |

17385-69-2 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)